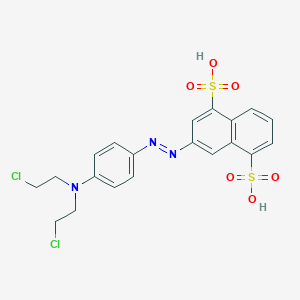

3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

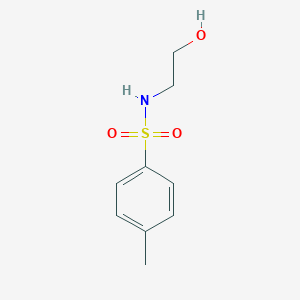

3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid, commonly known as Orange G, is a synthetic azo dye. It is widely used in various industries such as textiles, paper, and food as a colorant. Besides its commercial use, Orange G has also been studied for its potential applications in scientific research.

Mecanismo De Acción

The mechanism of action of Orange G is not well understood. It is believed that Orange G binds to cellular structures such as collagen and elastin fibers through electrostatic interactions. The dye may also interact with DNA and RNA molecules, leading to changes in their conformation and function.

Efectos Bioquímicos Y Fisiológicos

Orange G has been shown to have cytotoxic effects on various cell lines. It induces DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Orange G has also been reported to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Orange G is a relatively cheap and easy-to-use stain that can be used in various laboratory applications. However, it has some limitations, such as its potential toxicity and non-specific staining. It is important to carefully control the concentration and exposure time of Orange G to obtain reliable results.

Direcciones Futuras

Orange G has potential applications in various fields such as cancer therapy, antimicrobial agents, and tissue engineering. Further research is needed to better understand its mechanism of action and to optimize its use in various laboratory applications. Future studies should also focus on developing new derivatives of Orange G with improved properties and reduced toxicity.

Métodos De Síntesis

Orange G is synthesized by coupling diazonium salt of 3-(4-bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid with a coupling component such as naphthol. The reaction takes place under acidic conditions and requires careful control of temperature and pH to obtain a high yield of the desired product.

Aplicaciones Científicas De Investigación

Orange G has been widely used as a biological stain in histology and cytology. It is commonly used to stain collagen fibers, elastic fibers, and muscle fibers in tissues. Orange G has also been used to stain chromosomes during cell division and to differentiate between various types of leukocytes in blood smears.

Propiedades

Número CAS |

101931-20-8 |

|---|---|

Nombre del producto |

3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic acid |

Fórmula molecular |

C20H19Cl2N3O6S2 |

Peso molecular |

532.4 g/mol |

Nombre IUPAC |

3-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid |

InChI |

InChI=1S/C20H19Cl2N3O6S2/c21-8-10-25(11-9-22)16-6-4-14(5-7-16)23-24-15-12-18-17(20(13-15)33(29,30)31)2-1-3-19(18)32(26,27)28/h1-7,12-13H,8-11H2,(H,26,27,28)(H,29,30,31) |

Clave InChI |

AZKAYVZYOJQXRF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC=C(C=C3)N(CCCl)CCCl)C(=C1)S(=O)(=O)O |

SMILES canónico |

C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=NC3=CC=C(C=C3)N(CCCl)CCCl)C(=C1)S(=O)(=O)O |

Sinónimos |

3-(4-Bis(beta-chloroethyl)aminophenylazo)-1,5-naphthalenedisulfonic ac id |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)